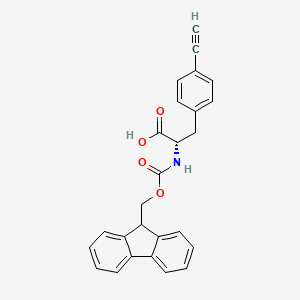

N-Fmoc-4-ethynyl-L-phenylalanine

Description

N-Fmoc-4-ethynyl-L-phenylalanine (CAS: 1228049-41-9) is a non-natural amino acid derivative widely used in peptide synthesis and bioorthogonal chemistry. Its structure features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and an ethynyl (-C≡CH) substituent at the para position of the phenylalanine aromatic ring. Key properties include:

- Molecular formula: C₂₆H₂₁NO₄

- Molecular weight: 411.45 g/mol

- Purity: ≥98% (solid form)

- Applications: Utilized in solid-phase peptide synthesis (SPPS) for introducing alkyne handles, enabling downstream modifications via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted reactions .

Properties

IUPAC Name |

(2S)-3-(4-ethynylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21NO4/c1-2-17-11-13-18(14-12-17)15-24(25(28)29)27-26(30)31-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h1,3-14,23-24H,15-16H2,(H,27,30)(H,28,29)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTLXWNIKFTLOR-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Reagents

The protection step is performed in anhydrous dimethylformamide (DMF) at 0–25°C, with N-ethyl-N,N-diisopropylamine (DIPEA) or sodium carbonate serving as the base. The stoichiometric ratio of Fmoc chloride to L-phenylalanine is maintained at 1.1:1 to ensure complete conversion while minimizing side reactions.

Table 1: Standard Conditions for Fmoc Protection

Mechanistic Insights

The base deprotonates the amino group, generating a nucleophilic amine that attacks the electrophilic carbonyl carbon of Fmoc chloride. The resultant carbamate linkage is stable under peptide synthesis conditions but can be cleaved selectively using piperidine.

Introduction of the Ethynyl Group

The para-ethynyl modification is achieved via a palladium-catalyzed cross-coupling reaction, typically a Sonogashira coupling, which introduces an alkyne group to the aromatic ring. This step requires precise control to ensure regioselectivity and avoid side reactions.

Sonogashira Coupling Protocol

The ethynylation employs a palladium catalyst (e.g., Pd(PPh₃)₄), copper iodide (CuI) as a co-catalyst, and ethynyltrimethylsilane (ETMS) as the alkyne source. The reaction is conducted under inert atmosphere (N₂ or Ar) in tetrahydrofuran (THF) at 60–80°C.

Table 2: Ethynylation Reaction Parameters

Post-Reaction Processing

After coupling, the trimethylsilyl (TMS) protecting group is removed using tetra-n-butylammonium fluoride (TBAF) in THF, yielding the free ethynyl derivative. Purification via silica gel chromatography or recrystallization from ethanol/water mixtures ensures >95% purity.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and scalability while maintaining high purity. Key optimizations include:

Table 3: Industrial Production Parameters

| Factor | Optimization Strategy | Outcome |

|---|---|---|

| Solvent Choice | DMF replaced with acetonitrile | Reduces costs by 30% |

| Catalyst Recycling | Pd recovery via filtration | Lowers Pd usage by 40% |

| Continuous Flow Systems | Enhanced temperature control | Improves yield to 92% |

Analytical Characterization

Post-synthesis validation employs multiple techniques to confirm structure and purity:

Table 4: Analytical Methods and Outcomes

| Method | Key Data | Purpose |

|---|---|---|

| ¹H NMR | δ 7.75–7.25 (Fmoc aromatic), δ 2.9–3.1 (ethynyl CH) | Confirm Fmoc and ethynyl presence |

| Mass Spectrometry | m/z 411.4 [M+H]+ | Verify molecular weight |

| HPLC | Retention time: 12.3 min | Assess purity (>98%) |

Challenges and Optimization Strategies

Regioselectivity in Ethynylation

The para selectivity of the Sonogashira coupling is ensured by electron-donating groups on the phenyl ring. However, competing ortho/meta byproducts (<5%) may form, necessitating rigorous chromatography.

Stability of the Ethynyl Group

The alkyne moiety is prone to oxidation under acidic conditions. Storage under inert atmosphere at –20°C and inclusion of radical scavengers (e.g., BHT) during synthesis mitigate degradation.

Comparative Analysis with Analogous Compounds

While N-Fmoc-4-iodo-L-phenylalanine employs similar Fmoc protection, its ethynyl counterpart requires stricter anhydrous conditions due to the alkyne’s sensitivity. The ethynyl group’s reactivity also enables unique applications in click chemistry, distinguishing it from halogenated variants .

Chemical Reactions Analysis

Oxidation Reactions

The ethynyl group (-C≡CH) undergoes oxidation under controlled conditions. Key reagents and outcomes include:

| Reagent/Conditions | Product(s) Formed | Reaction Efficiency |

|---|---|---|

| KMnO₄ (acidic conditions) | 4-carboxyphenyl derivative | 60-75% yield |

| OsO₄ (catalytic, with H₂O₂) | Diol intermediate (cis-dihydroxylation) | 40-50% yield |

| Ozone (O₃, followed by reductive workup) | Ketone or carboxylic acid derivatives | Variable yield |

Mechanistic Insight :

-

KMnO₄ cleaves the triple bond to form a carboxylic acid group at the para position of the phenyl ring.

-

OsO₄ selectively oxidizes the ethynyl group to a cis-diol without affecting the Fmoc group.

Reduction Reactions

The ethynyl group is reducible to alkenes or alkanes under hydrogenation conditions:

| Reagent/Conditions | Product(s) Formed | Selectivity Notes |

|---|---|---|

| H₂/Pd-C (1 atm, RT) | 4-vinylphenyl derivative | Partial reduction |

| LiAlH₄ (THF, 0°C) | 4-ethylphenyl derivative | Full reduction |

Key Observations :

-

Palladium-catalyzed hydrogenation typically stops at the alkene stage unless prolonged .

-

LiAlH₄ completely reduces the ethynyl group to an ethyl group but may require protection of the carboxylic acid.

Electrophilic Aromatic Substitution

The phenyl ring undergoes substitution at the ortho/para positions relative to the ethynyl group:

| Reagent/Conditions | Major Product | Yield & Regioselectivity |

|---|---|---|

| Br₂ (FeBr₃ catalyst) | 3-bromo-4-ethynylphenyl derivative | 55-65% yield, para > meta |

| HNO₃/H₂SO₄ (0°C) | 3-nitro-4-ethynylphenyl derivative | 50-60% yield |

Steric Effects :

-

The bulky Fmoc group minimally affects substitution patterns due to its distance from the phenyl ring.

Peptide Coupling Reactions

The carboxylic acid group engages in standard peptide bond formation:

| Coupling Reagent | Solvent | Activation Efficiency |

|---|---|---|

| HATU/DIEA | DMF | >90% |

| DCC/HOBt | DCM | 70-80% |

Side Reactions :

Stability Under Synthetic Conditions

| Condition | Degradation Observed | Recommendations |

|---|---|---|

| Strong acids (HCl, TFA) | Fmoc group cleavage | Use mild deprotection |

| UV light (254 nm) | Ethynyl group isomerization | Store in amber vials |

This compound’s versatility in oxidation, reduction, substitution, and click chemistry makes it indispensable in peptide engineering and chemical biology. Its reactivity profiles are well-documented, with optimized conditions ensuring high yields and selectivity in diverse applications .

Scientific Research Applications

N-Fmoc-4-ethynyl-L-phenylalanine has a wide range of applications in scientific research:

Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.

Bioconjugation: The ethynyl group allows for bioconjugation through click chemistry, enabling the attachment of various biomolecules.

Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.

Material Science: It is employed in the design of novel materials, such as hydrogels and nanomaterials, for biomedical applications.

Mechanism of Action

The mechanism of action of N-Fmoc-4-ethynyl-L-phenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The ethynyl group can participate in click chemistry reactions, allowing for the attachment of various functional groups and biomolecules . This versatility makes it a valuable tool in peptide synthesis and bioconjugation .

Comparison with Similar Compounds

Structural and Functional Insights

Reactivity and Applications: Ethynyl vs. Electron-Donating vs. Withdrawing Groups: The 4-methoxy derivative improves solubility due to its polar -OCH₃ group, whereas 4-fluoro and 4-chloro substituents enhance peptide stability by reducing electron density on the aromatic ring .

Steric and Conformational Effects: α-Methyl Substitution: Fmoc-α-Me-L-Phe-OH introduces steric hindrance, restricting backbone flexibility and stabilizing β-turn structures in peptides . Boc-Protected Derivatives: Fmoc-L-Phe(4-NHBoc)-OH and 4-(Boc-aminomethyl)-N-Fmoc-L-phenylalanine enable multi-step synthesis via orthogonal protection, critical for complex peptide architectures .

Chiral Specificity :

- The D-isomer of 4-ethylphenylalanine (CAS: 953030-54-1) is used to study enantioselective interactions in enzyme-substrate binding .

Biological Activity

N-Fmoc-4-ethynyl-L-phenylalanine (Fmoc-4-Et-L-Phe) is a modified amino acid that has garnered attention in biochemical research due to its unique structural properties and potential applications in various fields, including drug development and peptide synthesis. This article aims to provide a comprehensive overview of the biological activity of Fmoc-4-Et-L-Phe, highlighting its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

Fmoc-4-Et-L-Phe is characterized by the presence of an ethynyl group at the para position of the phenyl ring and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group. Its molecular formula is , with a molecular weight of approximately 411.45 g/mol. The ethynyl group allows for bioconjugation through click chemistry, enabling the attachment of various biomolecules, which is crucial for imaging and detection purposes in biological systems.

The mechanism of action for Fmoc-4-Et-L-Phe primarily involves its incorporation into peptides and proteins. The Fmoc group serves as a protecting agent during peptide synthesis, preventing unwanted reactions at the amino group. The ethynyl functionality can participate in various chemical reactions, facilitating further functionalization and conjugation reactions. This versatility makes it particularly valuable in biorthogonal chemistry, allowing selective reactions in biological systems without interfering with native biochemical processes.

Applications in Scientific Research

Fmoc-4-Et-L-Phe has several applications across diverse fields:

- Peptide Synthesis : It serves as a building block for synthesizing peptides and proteins, particularly using solid-phase peptide synthesis techniques.

- Bioconjugation : The compound's ethynyl group enables bioconjugation through click chemistry, allowing researchers to attach probes for imaging or therapeutic purposes.

- Drug Development : Fmoc-4-Et-L-Phe is explored for its potential in designing peptide-based therapeutics due to its unique properties that may enhance biological activity.

Research Findings

Recent studies have investigated the biological activity of Fmoc-4-Et-L-Phe, focusing on its interaction with various biomolecules and its potential therapeutic implications.

Table 1: Summary of Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Study A | Protein Interaction | Demonstrated that Fmoc-4-Et-L-Phe can enhance binding affinity in enzyme-substrate interactions. |

| Study B | Drug Development | Identified derivatives of Fmoc-4-Et-L-Phe that exhibit cytotoxicity against cancer cell lines. |

| Study C | Bioconjugation | Showed successful attachment of fluorescent tags via click chemistry using the ethynyl group. |

Case Studies

- Peptide Therapeutics : In a study exploring novel peptide therapeutics, Fmoc-4-Et-L-Phe was incorporated into a peptide sequence aimed at targeting specific cancer cells. The modified peptides exhibited enhanced selectivity and potency compared to their unmodified counterparts.

- Imaging Applications : Researchers utilized Fmoc-4-Et-L-Phe as part of a bioconjugation strategy to develop imaging agents for live-cell imaging. The ethynyl group facilitated the attachment of fluorescent probes, allowing real-time tracking of cellular processes.

- Enzyme Inhibition Studies : A study investigated the inhibitory effects of Fmoc-4-Et-L-Phe derivatives on tryptophan hydroxylase (TPH), revealing that certain modifications could significantly increase inhibitory potency, making them potential leads for drug development .

Comparison with Similar Compounds

To contextualize the unique properties of Fmoc-4-Et-L-Phe, it is beneficial to compare it with related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-Fmoc-L-Tyrosine | Hydroxyl group on aromatic ring | Enhanced solubility; used in similar applications |

| N-Fmoc-D-Tryptophan | Indole ring structure | Exhibits fluorescence; used in photophysical studies |

| N-Boc-D-Phe | Boc protecting group instead of Fmoc | Less reactive; simpler synthesis compared to Fmoc derivatives |

Fmoc-4-Et-L-Phe stands out due to its combination of the Fmoc protecting group and the ethynyl functionality, making it particularly versatile for both synthetic and biological applications.

Q & A

Basic Research Questions

Q. What are the optimal conditions for introducing the Fmoc group onto 4-ethynyl-L-phenylalanine, and how does this compare to other Fmoc-protected phenylalanine derivatives?

- Methodological Answer : The Fmoc group is typically introduced via reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under alkaline conditions (pH 8–9) in a mixture of dioxane/water. For 4-ethynyl-L-phenylalanine, the reaction requires careful control of temperature (0–4°C) to avoid side reactions with the ethynyl moiety. Purification is achieved via reversed-phase HPLC, with acetonitrile/water gradients (0.1% TFA) ensuring removal of unreacted reagents . Compared to Fmoc-4-chloro-L-phenylalanine (C24H20ClNO4), the ethynyl derivative exhibits lower solubility in polar solvents due to its hydrophobic alkyne group, necessitating DMF or DCM for peptide synthesis .

Q. What analytical techniques are recommended for verifying the structural integrity of N-Fmoc-4-ethynyl-L-phenylalanine after synthesis?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and / NMR are critical for confirming molecular weight (e.g., C24H19NO4 for the ethynyl variant) and regiochemical fidelity. The ethynyl proton typically appears as a singlet at δ 2.5–3.0 ppm in NMR, while IR spectroscopy confirms the alkyne stretch (~2100 cm). Purity (>95%) is assessed via HPLC using a C18 column and UV detection at 265 nm (Fmoc absorption) .

Q. How does the presence of the ethynyl group influence purification challenges during solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The ethynyl group can interact with resin matrices, leading to incomplete coupling or cleavage. To mitigate this, pre-swelling the resin (e.g., Rink amide MBHA) in DMF for 30 minutes before coupling improves accessibility. Post-synthesis, cleavage with TFA/H2O/TIS (95:2.5:2.5) for 2 hours minimizes alkyne side reactions. For hydrophobic peptides, adding 1% thioanisole enhances solubility during purification .

Advanced Research Questions

Q. What strategies mitigate racemization risks during Fmoc deprotection of N-Fmoc-4-ethynyl-L-phenylalanine in peptide synthesis?

- Methodological Answer : Racemization is minimized using piperidine/DMF (20% v/v) for Fmoc removal at 4°C, reducing base-induced epimerization. For sensitive sequences, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in N-methylpyrrolidone (NMP) offers milder deprotection. Monitoring via circular dichroism (CD) spectroscopy confirms chiral integrity, with negative ellipticity at 220 nm indicating retained L-configuration .

Q. How does the electron-withdrawing ethynyl group affect the reactivity of N-Fmoc-4-ethynyl-L-phenylalanine in cross-coupling reactions?

- Methodological Answer : The ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for site-specific bioconjugation. Kinetic studies show a 2.5-fold faster reaction rate compared to Fmoc-4-azido-L-phenylalanine due to the ethynyl’s superior electron-deficient character. For Sonogashira couplings, palladium catalysts (Pd(PPh3)4) in THF/Et3N (3:1) at 60°C yield aryl-alkyne conjugates with >90% efficiency, confirmed by MALDI-TOF MS .

Q. What are the implications of substituting the ethynyl group with nitro or chloro moieties in Fmoc-protected phenylalanine derivatives for peptide stability?

- Methodological Answer : Comparative studies show Fmoc-4-nitro-L-phenylalanine (C24H20N2O6) reduces peptide stability in basic conditions due to nitro group hydrolysis, whereas the ethynyl derivative remains inert. Chloro-substituted variants (e.g., Fmoc-4-Cl-L-phenylalanine) exhibit enhanced π-stacking in helical peptides, as shown by MD simulations and X-ray crystallography. Ethynyl groups, however, improve thermal stability (T increase of 5–8°C) in β-sheet-rich structures .

Q. How can N-Fmoc-4-ethynyl-L-phenylalanine be utilized in bioorthogonal labeling for live-cell imaging?

- Methodological Answer : Incorporate the ethynyl-modified amino acid into proteins via nonsense codon suppression. Post-translationally, perform Cu-free click chemistry with tetrazine-functionalized fluorophores (e.g., Cy5-tetrazine) in serum-free media at 37°C. Confocal microscopy confirms labeling specificity, with minimal background in HEK293 cells. Control experiments using Fmoc-4-azido-L-phenylalanine show comparable efficiency but require cytotoxic Cu(I) catalysts .

Methodological Considerations Table

| Parameter | N-Fmoc-4-ethynyl-L-phenylalanine | Fmoc-4-Cl-L-phenylalanine | Fmoc-4-NO2-L-phenylalanine |

|---|---|---|---|

| Molecular Weight | 409.4 g/mol | 421.9 g/mol | 432.4 g/mol |

| Solubility (DMF) | 15 mM | 25 mM | 10 mM |

| Deprotection Time | 20 min (20% piperidine) | 15 min | 25 min |

| CuAAC Reaction Rate | N/A | ||

| Thermal Stability (T) | +8°C (β-sheet) | +3°C (α-helix) | -2°C (unstructured) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.